Taniborbactam
Overview
Description
Taniborbactam (VNRX-5133) is a boronic-acid-containing pan-spectrum β-lactamase inhibitor . It is the first pan-spectrum β-lactamase inhibitor to enter clinical development . It is being developed in combination with cefepime for the treatment of infections caused by β-lactamase-producing Carbapenem-Resistant Enterobacterales (CRE) and Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) .
Synthesis Analysis
Taniborbactam was discovered through an iterative program combining medicinal chemistry, structural biology, biochemical testing, and microbiological profiling . The lead optimization process began with narrower-spectrum, weakly active compounds, and resulted in taniborbactam, a boronic-acid-containing pan-spectrum β-lactamase inhibitor .
Molecular Structure Analysis
Taniborbactam is a new type of β-lactamase inhibitor in clinical development . It is a boronic-acid-containing compound . The molecular formula of Taniborbactam is C19H28BN3O5 .
Chemical Reactions Analysis
Taniborbactam is designed to restore the activity of β-lactam antibiotics against carbapenem-resistant Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales . It does this by inhibiting both serine- and metallo-β-lactamase enzymes .
Physical And Chemical Properties Analysis
The molecular weight of Taniborbactam is 389.25 . It has a hydrogen bond donor count of 5 . Approximately 90% of the administered dose of taniborbactam is recovered in urine as intact drug .
Scientific Research Applications
Research Applications of Taniborbactam
1. Combating Multidrug-Resistant Bacteria
Taniborbactam is primarily recognized for its effectiveness against multidrug-resistant Gram-negative bacteria. Its combination with cefepime has shown promising results in treating serious infections caused by such pathogens (Dowell, Dickerson, & Henkel, 2021), (Asempa, Kuti, Nascimento, Pope, Salerno, Troy, Nicolau, 2023).
2. Efficacy in Various Infections
Studies have demonstrated the effectiveness of Taniborbactam in different types of infections, including pneumonia and complicated urinary tract infections (cUTIs). This is particularly relevant for conditions where traditional antibiotics are less effective due to resistance mechanisms (Abdelraouf, Almarzoky Abuhussain, & Nicolau, 2020), (Abdelraouf & Nicolau, 2023).
3. Pharmacokinetics and Safety
Several studies have focused on the pharmacokinetics and safety profile of Taniborbactam, highlighting its low toxicity and minimal side effects, making it a viable option for various patient groups, including those with renal impairment (Dowell, Marbury, Smith, & Henkel, 2022), (Geibel, Dowell, Marbury, Smith, Mcgovern, Richards, & Henkel, 2020).
4. In Vitro Activity Against Resistant Strains
Research has shown that Taniborbactam can restore the activity of β-lactam antibiotics against carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa, addressing a significant challenge in current antibiotic therapy (Hamrick et al., 2019), (Liu et al., 2019).
5. Potential for Treating Difficult Infections
Taniborbactam has shown potential in treating challenging infections due to resistant Gram-negative pathogens, making it a promising candidate for clinical use in various healthcare settings (Wang et al., 2020).
6. Development of Antimicrobial Susceptibility Tests
Efforts are underway to develop automated antimicrobial susceptibility tests for Taniborbactam to facilitate its effective use in clinical laboratories, demonstrating its growing importance in the field of infectious diseases (Fernandez, Williams, Carr, & Renae, 2022).
7. Broad-Spectrum β-Lactamase Inhibition
Taniborbactam's ability to inhibit a wide range of β-lactamases, including metallo- and serine-β-lactamases, positions it as a versatile and broad-spectrum inhibitor, offering new avenues in combating bacterial resistance (Krajnc et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUWUXKQPRWAL-PXCJXSSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taniborbactam | |
CAS RN |
1613267-49-4 | |
Record name | Taniborbactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TANIBORBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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